
1,4-Diphenyl-but-3-YN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenyl-but-3-YN-2-OL is an organic compound with the molecular formula C16H14O. It is characterized by the presence of two phenyl groups attached to a butynol backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-but-3-YN-2-OL can be synthesized through various synthetic routes. One common method involves the reaction of phenylacetylene with benzaldehyde in the presence of a base such as potassium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diphenyl-but-3-YN-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of 1,4-diphenyl-but-3-ene-2-ol or 1,4-diphenyl-butane-2-ol.
Substitution: Formation of halogenated or hydroxylated derivatives of the compound.
Applications De Recherche Scientifique
1,4-Diphenyl-but-3-YN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4-Diphenyl-but-3-YN-2-OL involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the phenyl groups and the alkyne moiety allows for diverse interactions with biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diphenyl-but-3-EN-2-OL: Similar structure but with an alkene group instead of an alkyne.
1,4-Diphenyl-but-3-YN-2-ONE: Contains a carbonyl group instead of a hydroxyl group.
1,4-Diphenyl-butane-2-OL: Saturated version of the compound with no alkyne or alkene groups.
Uniqueness
1,4-Diphenyl-but-3-YN-2-OL is unique due to the presence of both phenyl groups and an alkyne moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
62969-97-5 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1,4-diphenylbut-3-yn-2-ol |
InChI |
InChI=1S/C16H14O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,16-17H,13H2 |
Clé InChI |
UGNAFPHSPLPSAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C#CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


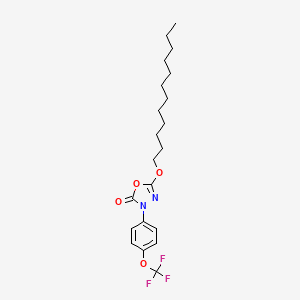


![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)
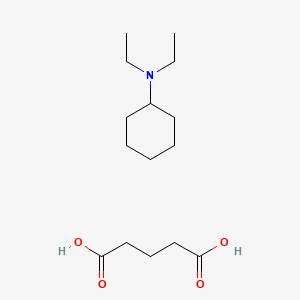
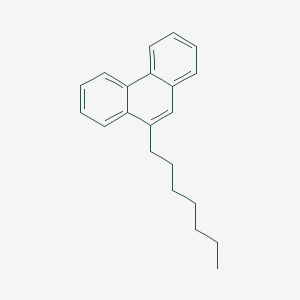


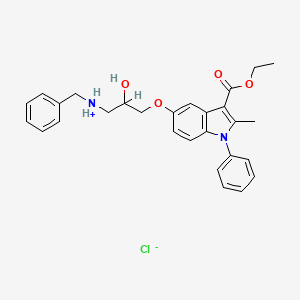
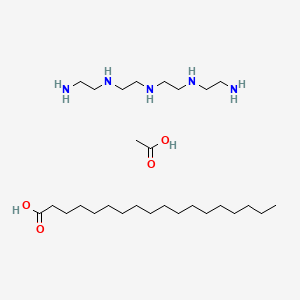

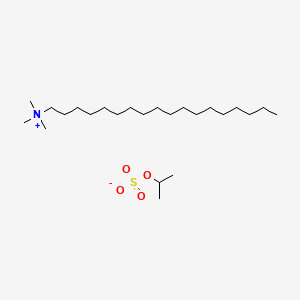
![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)

